3-chloro-N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzothiophene Core: Starting with a suitable thiophene derivative, the benzothiophene core can be synthesized through cyclization reactions.
Introduction of Carboxamide Group: The carboxamide group can be introduced via amide coupling reactions using reagents like carbodiimides.
Formation of Benzoxazin Ring: The benzoxazin ring can be formed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiophene core.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for Substitution: Amines, thiols, alcohols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, such compounds may be investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry applications may include the development of new pharmaceuticals with potential therapeutic effects.
Industry
In the industrial sector, these compounds can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with proteins or enzymes, inhibiting their activity or modulating their function through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Compounds with similar benzothiophene cores.
Carboxamide Derivatives: Compounds with similar carboxamide functional groups.
Benzoxazin Derivatives: Compounds with similar benzoxazin rings.
Uniqueness
The uniqueness of 3-chloro-N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C19H15ClN2O3S |
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Molecular Weight |
386.9 g/mol |
IUPAC Name |
3-chloro-N-(4-ethyl-3-oxo-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C19H15ClN2O3S/c1-2-22-13-9-11(7-8-14(13)25-10-16(22)23)21-19(24)18-17(20)12-5-3-4-6-15(12)26-18/h3-9H,2,10H2,1H3,(H,21,24) |
InChI Key |
BYBPQWKQWIHPPH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)COC2=C1C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
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